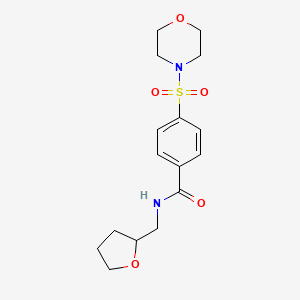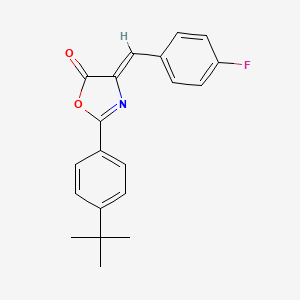
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PMSF, is a serine protease inhibitor that is commonly used in biochemical and physiological research. This compound has been widely studied for its ability to inhibit proteases and its potential use in various research applications.
Mécanisme D'action
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide works by irreversibly inhibiting serine proteases through the formation of a covalent bond between the inhibitor and the active site of the enzyme. This prevents the protease from cleaving its substrate and disrupting the biological process it is involved in.
Biochemical and Physiological Effects:
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood clotting, inflammation, and cancer progression. 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have antioxidant properties and may have potential therapeutic applications in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its ability to irreversibly inhibit serine proteases, making it a useful tool for studying the role of proteases in various biological processes. However, 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide can also have off-target effects and inhibit other enzymes, which can complicate data interpretation. Additionally, 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of more selective protease inhibitors that can target specific proteases without affecting other enzymes. Another area of interest is the use of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other inhibitors to study the complex interactions between proteases and their substrates. Additionally, there is potential for the use of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in the development of novel therapeutics for diseases such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with morpholine to form 4-nitrobenzenesulfonamide morpholine. This compound is then reacted with tetrahydro-2-furanmethanol to form 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. The final product is purified by recrystallization and characterized by various analytical techniques.
Applications De Recherche Scientifique
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is commonly used as a serine protease inhibitor in biochemical and physiological research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which are involved in various biological processes. 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is also used to study the role of proteases in disease states such as cancer and inflammation.
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(17-12-14-2-1-9-23-14)13-3-5-15(6-4-13)24(20,21)18-7-10-22-11-8-18/h3-6,14H,1-2,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBALALBFMMCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate](/img/structure/B5223308.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5223321.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)
![4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5223330.png)
![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)
![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5223369.png)
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)

![2-(2-{4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5223390.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)